(3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid
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Overview
Description
(3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its tetrahydropyran ring, which is substituted with a benzyloxycarbonyl group and an amino group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a tetrahydropyran derivative.
Protection and Activation: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Cyclization: The protected intermediate undergoes cyclization to form the tetrahydropyran ring.
Deprotection: The Cbz group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal Transduction: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Aminotetrahydro-2H-pyran-3-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(3R,4R)-4-(((Methoxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may affect its reactivity and stability.
Uniqueness
(3R,4R)-4-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the benzyloxycarbonyl group enhances its stability and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C14H17NO5 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
(3R,4R)-4-(phenylmethoxycarbonylamino)oxane-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-9-19-7-6-12(11)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
SBWCCIJHWJNTFN-NWDGAFQWSA-N |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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